1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane is a compound of interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane typically involves multiple steps:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride under controlled conditions.
Introduction of the Difluorophenylmethyl Group: This step involves the difluoromethylation of a suitable precursor, often using difluoromethylating agents such as difluoromethyl sulfone.
Assembly of the Diazepane Ring: The final step involves the cyclization of the intermediate compounds to form the diazepane ring, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The diazepane ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, often using strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Sodium hydride or lithium diisopropylamide can be used as bases for nucleophilic substitution.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-phenyl-1,4-diazepane: Lacks the difluorophenyl group, making it less potent in certain applications.
1-(Cyclopropanesulfonyl)-4-(trifluoromethyl)-1,4-diazepane: Contains a trifluoromethyl group, which may alter its reactivity and biological activity.
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane is unique due to the presence of both the cyclopropanesulfonyl and difluorophenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20F2N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-[(2,5-difluorophenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C15H20F2N2O2S/c16-13-2-5-15(17)12(10-13)11-18-6-1-7-19(9-8-18)22(20,21)14-3-4-14/h2,5,10,14H,1,3-4,6-9,11H2 |
InChI Key |
WSPJXMVJMSAWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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